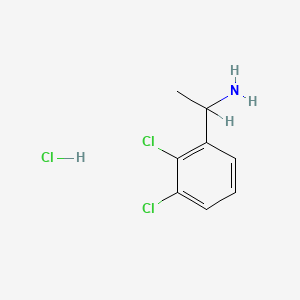

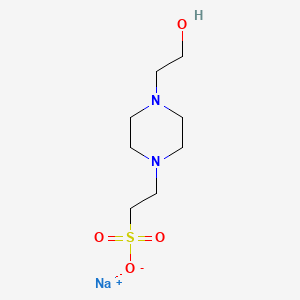

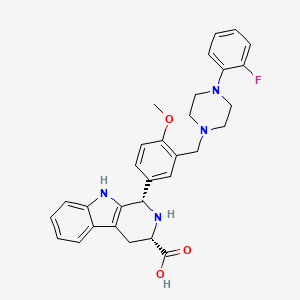

![molecular formula C21H16N2O4 B1662692 2-[(2-Benzamidobenzoyl)amino]benzoic acid CAS No. 10129-16-5](/img/structure/B1662692.png)

2-[(2-Benzamidobenzoyl)amino]benzoic acid

Vue d'ensemble

Description

2-[(2-Benzamidobenzoyl)amino]benzoic acid, also known as BABA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a plant immune system booster. BABA is a derivative of salicylic acid, a well-known plant hormone that plays a crucial role in plant defense against pathogens. In

Applications De Recherche Scientifique

Synthesis and Characterization :

- The compounds 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid have been synthesized and characterized using techniques like X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods, revealing details about their molecular geometry and interactions (Yıldırım et al., 2015).

Mechanisms in Synthetic Reagents :

- The mechanism of 2-phenylbenzoxazole formation from benzoic acid and o-aminophenol in polyphosphoric acid has been studied, demonstrating how benzoic acid reacts with polyphosphoric acid to form various anhydrides (So & Heeschen, 1997).

N-Acyl Derivatives Synthesis :

- A series of N-acyl derivatives of anthranilic acid, including 2-[(2-benzamidobenzoyl)amino]benzoic acid, was synthesized. Their composition and structure were determined using NMR and infrared spectroscopy, and their effects on various morphological forms of Candida albicans were evaluated (Slobodianiuk et al., 2019).

Polyaniline Doping :

- Benzoic acid and its derivatives have been used as dopants for polyaniline, a conducting polymer. The conductivity and other properties of the doped polyaniline were studied (Amarnath & Palaniappan, 2005).

Building Blocks for Metal–Organic Frameworks :

- Compounds like 2-[{(2-hydroxyphenyl)methylene}amino]benzoic acid, derived from aminobenzoic acids, have been synthesized and characterized for potential use as building blocks in metal–organic frameworks (Laye & Sañudo, 2009).

Antimicrobial Activity :

- Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, derived from amino-benzothiazole and 2-formylbenzoic acid, have been synthesized and showed good antimicrobial activity against various bacterial strains (Mishra et al., 2019).

Propriétés

Numéro CAS |

10129-16-5 |

|---|---|

Nom du produit |

2-[(2-Benzamidobenzoyl)amino]benzoic acid |

Formule moléculaire |

C21H16N2O4 |

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

2-[(2-benzamidobenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C21H16N2O4/c24-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(25)23-18-13-7-5-11-16(18)21(26)27/h1-13H,(H,22,24)(H,23,25)(H,26,27) |

Clé InChI |

QNNOKAUNPFYKNS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |

Synonymes |

2-[2-(2-benzoylamino)-benzoylamino]benzoic acid |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

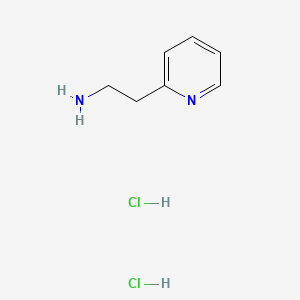

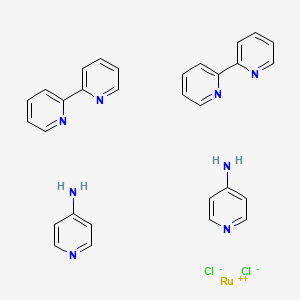

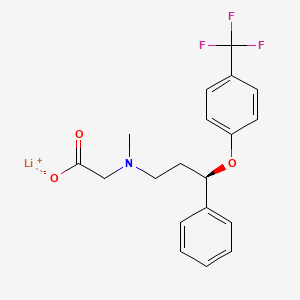

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)